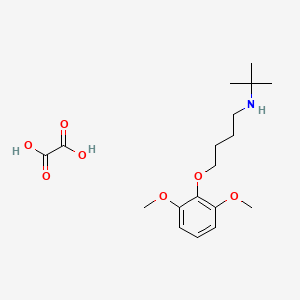![molecular formula C22H16Cl2N4O B4975089 N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, commonly known as ML347, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. ML347 is a selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways.
Wirkmechanismus
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is a cytosolic enzyme that catalyzes the co-translational myristoylation of a variety of proteins, including several important signaling proteins. Myristoylation is a lipid modification that is required for proper localization and activity of these proteins. ML347 inhibits N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by binding to the enzyme's active site and preventing the transfer of myristic acid to its target proteins.
Biochemical and Physiological Effects:
Inhibition of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been shown to inhibit cancer cell migration and invasion, as well as to regulate autophagy. However, the physiological effects of ML347 are still largely unknown, and further research is needed to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML347 is its selectivity for N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, ML347 has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the effects of ML347 on other cellular processes and pathways are still largely unknown, and further research is needed to fully understand its potential limitations.
Zukünftige Richtungen
There are several potential future directions for research involving ML347. One area of interest is the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer progression, and the potential use of ML347 as a therapeutic agent for cancer treatment. Another area of interest is the regulation of autophagy by N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, and the potential use of ML347 in the treatment of autophagy-related diseases. Additionally, further research is needed to fully understand the physiological effects of ML347 and its potential applications in other cellular processes and pathways.
Synthesemethoden
The synthesis of ML347 involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 4-methylphthalic anhydride to form 4-(2,6-dichlorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 4-(4-aminophthalazin-1-yl)aniline to yield ML347.
Wissenschaftliche Forschungsanwendungen
ML347 has been shown to be a potent and selective inhibitor of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, with an IC50 value of 30 nM. N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways, and its inhibition by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been used to study the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer cell migration and invasion, as well as in the regulation of autophagy.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-13-16-5-2-3-6-17(16)21(28-27-13)25-15-11-9-14(10-12-15)22(29)26-20-18(23)7-4-8-19(20)24/h2-12H,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUYLMOHGWIUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)



![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
